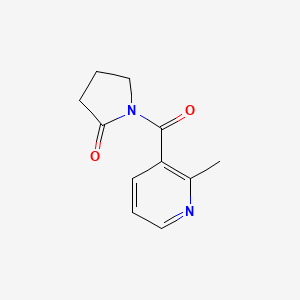
1-(2-Methylnicotinoyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylnicotinoyl)pyrrolidin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Pyrrolidin-2-one derivatives, which include this compound, are known to be versatile lead compounds for designing powerful bioactive agents . They have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives, including pyrrolidin-2-one, contribute to the stereochemistry of the molecule . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidin-2-one derivatives are known to exhibit diverse biological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Pyrrolidin-2-one derivatives are known to have various significant biological activities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
It’s known that the nature of the analyzed compounds plays an important role in chiral discrimination, especially in relation to chiral stationary phases .
Analyse Biochimique
Biochemical Properties
Pyrrolidin-2-ones, including 1-(2-Methylnicotinoyl)pyrrolidin-2-one, are known to interact with various enzymes, proteins, and other biomolecules, inducing prominent pharmaceutical effects
Cellular Effects
. These activities suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. It is known that pyrrolidin-2-ones have shown potent prophylactic antiarrhythmic properties in adrenaline-induced arrhythmia models .
Activité Biologique
1-(2-Methylnicotinoyl)pyrrolidin-2-one, a derivative of pyrrolidin-2-one, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C11H12N2O2 |
| Molecular Weight | 204.22 g/mol |
| CAS Number | 1076198-58-7 |
| IUPAC Name | 3-(2-methylpyridine-3-carbonyl)pyrrolidin-2-one |
This compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets, making it a versatile lead compound in drug design.
The precise molecular mechanism of action for this compound remains partially elucidated. However, several studies suggest that its biological effects may arise from interactions with key enzymes and proteins involved in cellular signaling and metabolic pathways.
Key Mechanisms:
- Enzyme Interaction : Pyrrolidin-2-one derivatives are known to modulate the activity of enzymes such as kinases and phosphatases, which play critical roles in cell signaling and metabolism.
- Cellular Effects : The compound may influence gene expression and cellular metabolism, potentially impacting processes such as apoptosis and cell proliferation.
Biological Activities
The biological activities attributed to this compound include:
- Antioxidant Activity : Preliminary studies indicate that this compound may exhibit antioxidant properties, which can help mitigate oxidative stress in cells.
- Antiarrhythmic Properties : Research has shown that pyrrolidin-2-one derivatives can possess prophylactic antiarrhythmic properties in models of adrenaline-induced arrhythmia.
- Neuroprotective Effects : There is emerging evidence suggesting potential neuroprotective effects, possibly linked to its interaction with nicotinic acetylcholine receptors, which are crucial in neurodegenerative conditions .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrrolidin-2-one derivatives, including this compound:
- Study on Antioxidant Effects : A study investigated the antioxidant capacity of various pyrrolidinone derivatives, revealing that this compound significantly reduced reactive oxygen species (ROS) levels in vitro .
- Antiarrhythmic Activity Assessment : In animal models, compounds similar to this compound demonstrated significant reductions in arrhythmia incidence following adrenaline administration, suggesting its utility in cardiac protection .
- Neuroprotective Potential : Research focusing on neurodegenerative diseases indicated that pyrrolidine derivatives could enhance neurotrophic factor secretion, thereby offering therapeutic avenues for conditions like Alzheimer’s disease .
Propriétés
Numéro CAS |
1076198-58-7 |
|---|---|
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
3-(2-methylpyridine-3-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-7-8(3-2-5-12-7)10(14)9-4-6-13-11(9)15/h2-3,5,9H,4,6H2,1H3,(H,13,15) |
Clé InChI |
WWGMHRWUCMKRJJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=N1)C(=O)N2CCCC2=O |
SMILES canonique |
CC1=C(C=CC=N1)C(=O)C2CCNC2=O |
Synonymes |
3-[(2-Methyl-3-pyridinyl)carbonyl]-2-pyrrolidinone; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















